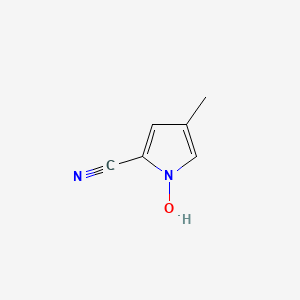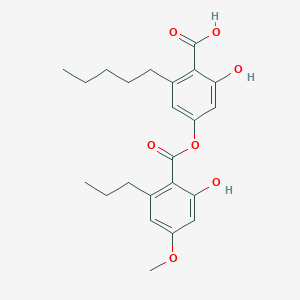
Stenosporic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stenosporic acid involves the extraction from lichens using solvents like acetone, chloroform, and ethanol . The lichen extracts are then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from lichens .
Chemical Reactions Analysis
Types of Reactions: Stenosporic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Stenosporic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lichen metabolites and their chemical properties.
Biology: Investigated for its antimicrobial and antifungal activities against various pathogens.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Explored for its potential in biotechnological applications, such as natural preservatives.
Mechanism of Action
Comparison with Similar Compounds
Gyrophoric Acid: Another lichen-derived compound with antimicrobial properties.
Usnic Acid: Known for its broad-spectrum antimicrobial activity.
Atranorin: Exhibits similar antifungal properties.
Uniqueness: Stenosporic acid is unique due to its specific activity against certain resistant fungal strains, such as Fusarium oxysporum . Its broad-spectrum activity and potential for various applications make it a valuable compound in scientific research .
Properties
CAS No. |
27240-56-8 |
|---|---|
Molecular Formula |
C23H28O7 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O7/c1-4-6-7-9-15-11-17(13-18(24)20(15)22(26)27)30-23(28)21-14(8-5-2)10-16(29-3)12-19(21)25/h10-13,24-25H,4-9H2,1-3H3,(H,26,27) |
InChI Key |
XZVFRLDHIHBLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CCC)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
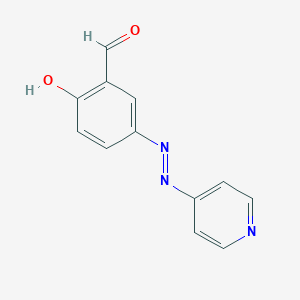

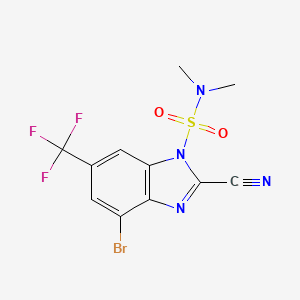

![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

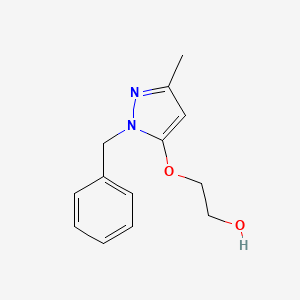
![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)

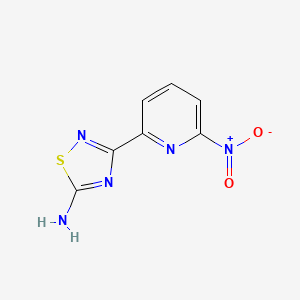

![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
